1-Bromo-4-(2-bromoethoxy)-2-methylbenzene 1-Bromo-4-(2-bromoethoxy)-2-methylbenzene
Brand Name: Vulcanchem
CAS No.: 1471293-56-7
VCID: VC2765987
InChI: InChI=1S/C9H10Br2O/c1-7-6-8(12-5-4-10)2-3-9(7)11/h2-3,6H,4-5H2,1H3
SMILES: CC1=C(C=CC(=C1)OCCBr)Br
Molecular Formula: C9H10Br2O
Molecular Weight: 293.98 g/mol

1-Bromo-4-(2-bromoethoxy)-2-methylbenzene

CAS No.: 1471293-56-7

Cat. No.: VC2765987

Molecular Formula: C9H10Br2O

Molecular Weight: 293.98 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-4-(2-bromoethoxy)-2-methylbenzene - 1471293-56-7

Specification

CAS No. 1471293-56-7
Molecular Formula C9H10Br2O
Molecular Weight 293.98 g/mol
IUPAC Name 1-bromo-4-(2-bromoethoxy)-2-methylbenzene
Standard InChI InChI=1S/C9H10Br2O/c1-7-6-8(12-5-4-10)2-3-9(7)11/h2-3,6H,4-5H2,1H3
Standard InChI Key ZLLLEYUDHLFETI-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)OCCBr)Br
Canonical SMILES CC1=C(C=CC(=C1)OCCBr)Br

Introduction

Chemical Identity and Structure

1-Bromo-4-(2-bromoethoxy)-2-methylbenzene consists of a benzene ring with three key substituents: a bromine atom at position 1, a methyl group at position 2, and a 2-bromoethoxy group at position 4. This structural arrangement creates a molecule with multiple reactive sites that can participate in various chemical transformations.

Identification Parameters

The compound is characterized by the following properties:

ParameterValue
IUPAC Name1-bromo-4-(2-bromoethoxy)-2-methylbenzene
CAS Registry Number1471293-56-7
Molecular FormulaC₉H₁₀Br₂O
Molecular Weight293.98 g/mol
Standard InChIInChI=1S/C9H10Br2O/c1-7-6-8(12-5-4-10)2-3-9(7)11/h2-3,6H,4-5H2,1H3
Standard InChIKeyZLLLEYUDHLFETI-UHFFFAOYSA-N
SMILES NotationCC1=C(C=CC(=C1)OCCBr)Br

These identification parameters provide essential information for the unambiguous characterization of the compound, facilitating its recognition in chemical databases and literature.

Physical and Chemical Properties

Physical Properties

While specific experimental data for 1-Bromo-4-(2-bromoethoxy)-2-methylbenzene is limited, its properties can be reasonably predicted based on structurally similar compounds. For comparison, the related compound 1-Bromo-4-(2-bromoethoxy)benzene (lacking only the methyl group) has the following empirical properties:

PropertyValue
Physical StateSolid at room temperature
Density1.8±0.1 g/cm³
Boiling Point299.0±20.0 °C at 760 mmHg
Melting Point56-57°C
Flash Point120.0±20.3 °C

The addition of a methyl group in 1-Bromo-4-(2-bromoethoxy)-2-methylbenzene likely results in slightly lower melting and boiling points compared to 1-Bromo-4-(2-bromoethoxy)benzene due to disruption of crystal packing, while potentially increasing lipophilicity .

Chemical Properties

The compound exhibits several important chemical characteristics:

  • Lipophilicity: The presence of two bromine atoms and a methyl group contributes to significant lipophilicity, affecting its solubility profile and potential biological membrane permeation.

  • Multiple Reactive Sites: The molecule possesses distinct reactive centers:

    • Aryl bromide functionality (for cross-coupling reactions)

    • Primary alkyl bromide (for nucleophilic substitutions)

    • Ether linkage (potential cleavage reactions)

    • Benzylic positions (susceptible to radical reactions)

  • Stability: Relatively stable under ambient conditions but sensitive to strong nucleophiles, oxidants, and reducing agents.

Synthesis Methods

Synthetic Routes

Several synthetic approaches can be employed to prepare 1-Bromo-4-(2-bromoethoxy)-2-methylbenzene:

Reaction Conditions and Optimization

The successful synthesis of 1-Bromo-4-(2-bromoethoxy)-2-methylbenzene depends on several critical reaction parameters:

ParameterOptimal ConditionRationale
BaseAnhydrous K₂CO₃Provides sufficient basicity without nucleophilic competition
SolventAcetonitrileOffers good solubility for reagents while promoting SN2 pathways
Temperature80°CBalances reaction rate with selectivity
Reaction Time6 hoursAllows complete conversion while minimizing decomposition
Reactant Ratio1:2-3 (phenol:dibromoethane)Excess dibromoethane promotes monosubstitution
AtmosphereInert (N₂ or Ar)Prevents oxidative side reactions

The K₂CO₃-promoted synthesis has been demonstrated to provide excellent yields (71-94%) with minimal formation of secondary products. An added advantage is that the K₂CO₃ can be recycled through simple filtration and drying .

Chemical Reactivity

The versatility of 1-Bromo-4-(2-bromoethoxy)-2-methylbenzene stems from its diverse reactive sites, enabling participation in numerous chemical transformations.

Nucleophilic Substitution Reactions

The primary bromine in the 2-bromoethoxy group readily undergoes SN2 reactions with various nucleophiles:

NucleophileConditionsProductNotes
PhenolatesK₂CO₃, DMF, 80°CDiphenyl ethersHigh yields (>85%)
AminesTEA, DCM, RTAminoethoxy derivativesProceeds with primary and secondary amines
ThiolatesK₂CO₃, EtOH, RTThioethersRapid reaction
CyanideKCN, DMSO, 70°CNitrile derivativesPrecursor to carboxylic acids

The nucleophilic substitution occurs preferentially at the primary carbon of the bromoethoxy group due to lower steric hindrance compared to the aryl bromide position.

Cross-Coupling Reactions

The aryl bromide moiety participates efficiently in various transition metal-catalyzed cross-coupling reactions:

Reaction TypeCatalyst SystemConditionsTypical Products
Suzuki couplingPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°CAryl substituted derivatives
Sonogashira couplingPd(PPh₃)₂Cl₂, CuIEt₃N, THF, RTAlkynyl derivatives
Heck reactionPd(OAc)₂, PPh₃Et₃N, DMF, 100°CStyrene derivatives
Buchwald-HartwigPd₂(dba)₃, BINAPNaOtBu, toluene, 100°CAryl amines

These transformations allow for the construction of complex molecular architectures by selectively functionalizing the aryl position while maintaining the bromoethoxy functionality for subsequent modifications.

Applications and Utilization

Agrochemical Development

In agrochemical research, brominated aromatic compounds like 1-Bromo-4-(2-bromoethoxy)-2-methylbenzene serve as precursors to various pesticides and growth regulators. The related compound 1-(2-bromoethoxy)-2-phenylbenzene has demonstrated 100% larval mortality against Aedes aegypti mosquitoes, suggesting potential insecticidal applications for this class of compounds .

Comparative Analysis with Related Compounds

Understanding 1-Bromo-4-(2-bromoethoxy)-2-methylbenzene in the context of structurally related compounds provides valuable insights into its unique properties and reactivity.

Structural Analogs Comparison

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Differences
1-Bromo-4-(2-bromoethoxy)-2-methylbenzene1471293-56-7C₉H₁₀Br₂O293.98Reference compound
1-Bromo-4-(2-bromoethoxy)benzene18800-30-1C₈H₈Br₂O279.96Lacks methyl group
1-Bromo-4-(2-fluoroethoxy)-2-methylbenzene1416439-01-4C₉H₁₀BrFO233.08F instead of Br in ethoxy chain
4-(2-bromoethoxy)-1-chloro-2-methylbenzene6440-89-7C₉H₁₀BrClO249.53Cl instead of Br on aromatic ring
1-Bromo-4-methoxy-2-methylbenzene27060-75-9C₈H₉BrO201.06Methoxy instead of bromoethoxy group

The addition or replacement of functional groups significantly impacts physicochemical properties and reactivity profiles. For example, replacing bromine with fluorine in the ethoxy chain increases the C-X bond strength, reducing reactivity in nucleophilic substitutions but potentially enhancing metabolic stability .

Reactivity Differentiation

The presence of the methyl group in 1-Bromo-4-(2-bromoethoxy)-2-methylbenzene introduces important electronic and steric effects compared to unmethylated analogs:

  • Electronic effects:

    • Electron-donating character enriches the aromatic ring

    • Increases nucleophilicity of the aromatic system

    • Potentially decreases reactivity of the aryl bromide in oxidative addition steps

  • Steric considerations:

    • Creates asymmetry in the molecular environment

    • Potentially affects approach trajectories for reagents

    • Influences conformational preferences of the bromoethoxy group

These factors contribute to unique reactivity patterns that distinguish 1-Bromo-4-(2-bromoethoxy)-2-methylbenzene from its structural analogs .

Future Research Directions

Synthetic Methodology Development

Several research avenues could enhance the synthetic accessibility and utility of 1-Bromo-4-(2-bromoethoxy)-2-methylbenzene:

  • Green Chemistry Approaches:

    • Development of solvent-free or aqueous reaction conditions

    • Exploration of recyclable catalyst systems

    • Implementation of flow chemistry methods for increased efficiency

  • Regioselective Functionalization:

    • Methodologies for site-selective reactions between the aryl and alkyl bromides

    • Orthogonal protection/deprotection strategies

    • One-pot sequential transformations

Biological Activity Investigation

The structural features of 1-Bromo-4-(2-bromoethoxy)-2-methylbenzene suggest potential for biological activity that warrants investigation:

  • Structure-Activity Relationship Studies:

    • Systematic modification of substituents to optimize bioactivity

    • Evaluation against various biological targets including enzymes and receptors

    • Assessment of pharmacokinetic properties

  • Specific Biological Targets:

    • Potential antimicrobial properties based on related compounds

    • Evaluation as insecticides following the promising results with structural analogs

    • Investigation as modulators of specific receptor systems

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